3-(6-Aminopyridin-3-yl)benzaldehyde
Description
3-(6-Aminopyridin-3-yl)benzaldehyde is a heteroaromatic aldehyde featuring a benzaldehyde core substituted at the 3-position with a 6-aminopyridinyl moiety. This structure combines the electrophilic aldehyde group with the nucleophilic aminopyridine unit, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound’s reactivity is influenced by the electron-donating amino group on the pyridine ring, which modulates the electronic properties of both the aromatic systems.
Properties
IUPAC Name |
3-(6-aminopyridin-3-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-12-5-4-11(7-14-12)10-3-1-2-9(6-10)8-15/h1-8H,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRDOZWZZFRVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2)N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284158 | |
| Record name | Benzaldehyde, 3-(6-amino-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314988-52-7 | |
| Record name | Benzaldehyde, 3-(6-amino-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314988-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-(6-amino-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Aminopyridin-3-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and 3-formylbenzoic acid.
Formation of 6-Aminopyridin-3-yl Intermediate: The 3-bromopyridine undergoes a nucleophilic substitution reaction with an amine to form the 6-aminopyridin-3-yl intermediate.
Coupling Reaction: The intermediate is then coupled with 3-formylbenzoic acid under appropriate conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(6-Aminopyridin-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(6-Aminopyridin-3-yl)benzoic acid.
Reduction: 3-(6-Aminopyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has demonstrated that derivatives of 3-(6-Aminopyridin-3-yl)benzaldehyde exhibit promising anticancer properties. For instance, studies have synthesized benzamide derivatives from this compound, which have shown efficacy in inducing cell cycle arrest and apoptosis in cancer cells through the inhibition of Aurora B kinase (AURKB) . The mechanism involves disrupting mitotic processes, making these derivatives potential candidates for targeted cancer therapies.
Case Study:
A recent study synthesized a series of 3-(6-aminopyridin-3-yl)benzamide derivatives and evaluated their antitumor activities. The results indicated that certain derivatives significantly inhibited cell proliferation in various cancer cell lines, with IC50 values comparable to established chemotherapeutics .
1.2 Antimicrobial Properties
The compound's derivatives have also been investigated for antimicrobial activity. Schiff bases derived from this compound have shown differential antimicrobial effects against Gram-positive bacteria . This property is attributed to their ability to interact with bacterial cell membranes and disrupt their integrity.
Data Table: Antimicrobial Activity of Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(6-Aminopyridin-3-yl)benzamide | Staphylococcus aureus | 12 µg/mL |
| 3-(6-Aminopyridin-3-yl)benzamide | Enterococcus faecalis | 15 µg/mL |
| 3-(6-Aminopyridin-3-yl)benzamide | Bacillus cereus | 10 µg/mL |
Synthetic Applications
2.1 Asymmetric Synthesis
The compound serves as a valuable precursor in asymmetric synthesis, particularly in the preparation of chiral ligands and auxiliaries. Its functional groups allow for diverse chemical transformations, facilitating the synthesis of complex molecules with high enantiomeric purity .
Case Study:
In a study focusing on the synthesis of optically active aminonaphthols, researchers employed this compound as a starting material. The resulting products were utilized as chiral ligands in various catalytic reactions, demonstrating high yields and enantiomeric excess .
Material Science Applications
3.1 Fluorescent Sensors
The compound has been explored for use in developing fluorescent chemosensors capable of detecting anions such as fluoride. The interaction between the compound's hydroxyl groups and fluoride ions leads to significant changes in fluorescence, enabling sensitive detection methods .
Data Table: Fluorescent Sensor Performance
| Sensor Type | Anion Detected | Detection Limit |
|---|---|---|
| Fluorescent chemosensor | Fluoride | 0.5 µM |
| Fluorescent chemosensor | Acetate | 1 µM |
Mechanism of Action
The mechanism of action of 3-(6-Aminopyridin-3-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.
Receptor Binding: Interacting with cellular receptors to influence signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(6-Aminopyridin-3-yl)benzaldehyde with structurally or functionally related benzaldehyde and pyridine derivatives, focusing on synthesis, electronic properties, and biological activity.
Table 1: Structural and Functional Comparison of Benzaldehyde Derivatives
Key Findings:
Reactivity and Synthesis: Unlike hydrazone derivatives (e.g., P2C3DBh, 1MDCh), this compound lacks the hydrazone linkage but shares the benzaldehyde core. Its synthesis likely involves cross-coupling reactions to attach the aminopyridine moiety, analogous to methods used for thiourea derivatives in .
Biological Activity: Spasmolytic Effects: P2C3DBh and 1MDCh reduced ileal contraction frequency by 40–60% in vitro, attributed to their hydrazone and carbamyl groups . In contrast, this compound’s aldehyde group may limit similar efficacy unless derivatized. Antimicrobial Potential: Thiourea derivatives synthesized from benzaldehyde () showed moderate antimicrobial activity, suggesting that introducing a pyridine-amino group (as in the target compound) could enhance this property .
Table 2: Volatile Organic Compound (VOC) Comparison (Relevance to Aldehydes)
| Compound | Association with 2-AP* | Volatility | Commonality in VOC Analysis | |
|---|---|---|---|---|
| Benzaldehyde | Weakly associated | High | Detected in 75–92% of samples | |
| This compound | Not studied | Low† | N/A | N/A |
*2-Acetyl-1-pyrroline (2-AP), a flavor compound. †Predicted due to larger molecular weight and polar groups.
Biological Activity
3-(6-Aminopyridin-3-yl)benzaldehyde, a compound with the chemical formula C12H10N2O, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1314988-52-7
- Molecular Weight : 198.22 g/mol
Research indicates that this compound may exhibit various biological activities through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes that play critical roles in cellular processes, such as kinases and phosphatases.
- Antioxidant Properties : It may also function as an antioxidant, protecting cells from oxidative stress by scavenging free radicals.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has shown promising antimicrobial properties:
- Study Findings : In a study assessing its antibacterial effects, this compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) was comparable to that of standard antibiotics .
Neuroprotective Effects
Research into neuroprotective effects has revealed:
- Mechanism : The compound may protect neurons from oxidative damage, potentially through modulation of neuroinflammatory pathways.
Data Table of Biological Activities
Research Findings
Recent investigations into the structure-activity relationship (SAR) of similar compounds have provided insights into optimizing the biological activity of this compound:
- Modification Studies : Substituting different functional groups on the benzaldehyde moiety has been shown to enhance potency against specific cancer types.
- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles, indicating good absorption and bioavailability when administered orally.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
